Cas no 163210-97-7 (methyl 4-piperazin-1-ylbenzoate)

methyl 4-piperazin-1-ylbenzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 4-(piperazin-1-yl)benzoate

- Benzoicacid, 4-(1-piperazinyl)-, methyl ester

- Methyl 4-(1-piperazinyl)benzoate

- methyl 4-piperazin-1-ylbenzoate

- 4-piperazine-4-yl-benzoic acid methyl ester

- methyl 4-piperazin-1-ylbenzoate(SALTDATA: 1.5HCl)

- 4-Piperazin-1-yl-benzoic acid Methyl ester

- methyl 4-(1-piperazinyl)benzoate hydrochloride

- 163210-97-7

- AKOS005266729

- DTXSID80572694

- MFCD08234800

- METHYL4-(PIPERAZIN-1-YL)BENZOATE

- SY301627

- CS-0116769

- FT-0604289

- Benzoic acid, 4-(1-piperazinyl)-, methyl ester

- 4-(Piperazin-1-yl)-benzoic acid methyl ester

- AS-40811

- EN300-1842654

- SCHEMBL532602

- A3624

- BFFGYMOQOGMTBM-UHFFFAOYSA-N

- DB-064491

-

- MDL: MFCD08234800

- インチ: InChI=1S/C12H16N2O2/c1-16-12(15)10-2-4-11(5-3-10)14-8-6-13-7-9-14/h2-5,13H,6-9H2,1H3

- InChIKey: BFFGYMOQOGMTBM-UHFFFAOYSA-N

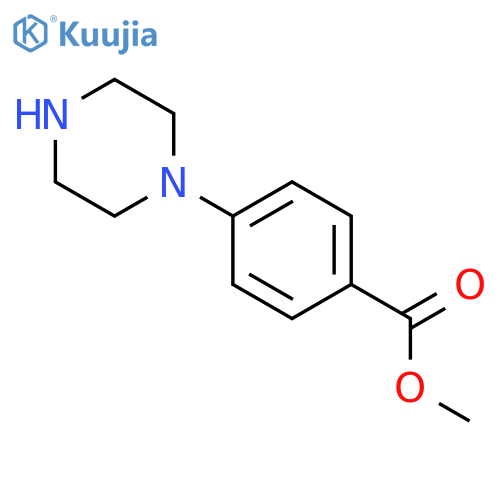

- ほほえんだ: COC(=O)C1=CC=C(C=C1)N2CCNCC2

計算された属性

- せいみつぶんしりょう: 220.12100

- どういたいしつりょう: 220.121177757g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 231

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 41.6Ų

- 疎水性パラメータ計算基準値(XlogP): 1

じっけんとくせい

- 色と性状: No date available

- 密度みつど: No date available

- ゆうかいてん: No date available

- ふってん: No date available

- フラッシュポイント: No date available

- 屈折率: 1.542

- PSA: 41.57000

- LogP: 1.27660

- じょうきあつ: No date available

methyl 4-piperazin-1-ylbenzoate セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

methyl 4-piperazin-1-ylbenzoate 税関データ

- 税関コード:2933599090

- 税関データ:

中国税関コード:

2933599090概要:

29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

methyl 4-piperazin-1-ylbenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM363464-25g |

Methyl 4-(1-piperazinyl)benzoate |

163210-97-7 | 95%+ | 25g |

$297 | 2022-09-02 | |

| eNovation Chemicals LLC | Y1041589-5g |

Benzoic acid, 4-(1-piperazinyl)-, methyl ester |

163210-97-7 | 96% | 5g |

$80 | 2024-06-07 | |

| TRC | M321768-500mg |

Methyl 4-(Piperazin-1-yl)benzoate |

163210-97-7 | 500mg |

$ 160.00 | 2022-06-04 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M91600-25g |

Methyl 4-(Piperazin-1-yl)benzoate |

163210-97-7 | 96% | 25g |

¥922.0 | 2024-07-19 | |

| Chemenu | CM363464-5g |

Methyl 4-(1-piperazinyl)benzoate |

163210-97-7 | 95%+ | 5g |

$116 | 2022-09-02 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD138820-5g |

Methyl 4-(piperazin-1-yl)benzoate |

163210-97-7 | 96% | 5g |

¥780.0 | 2022-03-01 | |

| abcr | AB469732-25 g |

Methyl 4-(piperazin-1-yl)benzoate, 95%; . |

163210-97-7 | 95% | 25g |

€469.30 | 2023-04-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MM654-200mg |

methyl 4-piperazin-1-ylbenzoate |

163210-97-7 | 96% | 200mg |

250.0CNY | 2021-07-14 | |

| abcr | AB469732-250 mg |

Methyl 4-(piperazin-1-yl)benzoate, 95%; . |

163210-97-7 | 95% | 250mg |

€84.90 | 2023-04-21 | |

| Enamine | EN300-1842654-0.25g |

methyl 4-(piperazin-1-yl)benzoate |

163210-97-7 | 0.25g |

$315.0 | 2023-09-19 |

methyl 4-piperazin-1-ylbenzoate 関連文献

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244

-

4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

-

Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912

-

Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

methyl 4-piperazin-1-ylbenzoateに関する追加情報

Methyl 4-piperazin-1-ylbenzoate (CAS No. 163210-97-7): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research

Methyl 4-piperazin-1-ylbenzoate, identified by its Chemical Abstracts Service number CAS No. 163210-97-7, is a significant compound in the realm of chemical and pharmaceutical research. This molecule, characterized by its structural motif of a benzoate ester linked to a piperazine ring, has garnered attention due to its versatile applications in drug discovery and molecular pharmacology.

The compound's structure, featuring a piperazin-1-yl substituent on a benzoic acid derivative, imparts unique physicochemical properties that make it valuable in the synthesis of pharmacologically active agents. The piperazine moiety is particularly noteworthy, as it is a common pharmacophore in medicinal chemistry, known for its ability to enhance binding affinity and selectivity in biological targets.

In recent years, the investigation of methyl 4-piperazin-1-ylbenzoate has been extended to explore its potential in addressing various therapeutic challenges. One of the most compelling areas of research involves its application as a precursor in the development of novel antimicrobial agents. The combination of the benzoate group and the piperazine ring provides a scaffold that can be modified to interact with bacterial enzymes and cellular processes, offering a promising route to combat resistant strains.

Furthermore, the compound has shown promise in the field of central nervous system (CNS) drug development. The piperazine ring's ability to cross the blood-brain barrier makes it an attractive component for designing neuroactive molecules. Current studies are focusing on its derivatives as potential candidates for treating neurological disorders such as epilepsy and depression. The benzoate moiety contributes to the lipophilicity of the molecule, which is crucial for effective CNS penetration.

The synthesis of methyl 4-piperazin-1-ylbenzoate involves well-established organic chemistry techniques, including esterification and nucleophilic substitution reactions. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical applications. These methods often incorporate green chemistry principles, reducing waste and enhancing sustainability in the production process.

From a computational chemistry perspective, methyl 4-piperazin-1-ylbenzoate has been extensively studied using molecular modeling techniques. These studies aim to elucidate its interaction with biological targets at an atomic level, providing insights into its mechanism of action. The use of high-throughput virtual screening has accelerated the identification of potential drug candidates derived from this scaffold, significantly reducing the time and cost associated with traditional screening methods.

The pharmacokinetic properties of methyl 4-piperazin-1-ylbenzoate have also been thoroughly investigated. Its metabolic stability and excretion pathways are critical factors in determining its suitability for therapeutic use. Advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize its degradation products and metabolic intermediates, providing valuable data for optimizing drug formulations.

In conclusion, methyl 4-piperazin-1-ylbenzoate (CAS No. 163210-97-7) represents a fascinating compound with diverse applications in modern chemical and pharmaceutical research. Its unique structural features make it a valuable tool for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play an increasingly important role in advancing medical science.

163210-97-7 (methyl 4-piperazin-1-ylbenzoate) 関連製品

- 202262-40-6(Benzoicacid, 3-(1-piperazinyl)-, ethyl ester)

- 892502-26-0(Ethyl 4-(4-Methylperhydro-1,4-diazepin-1-yl)benzoate)

- 91563-80-3(Methyl 4-(diethylamino)benzoate)

- 354813-14-2(Methyl 4-(4-methylpiperazin-1-yl)benzoate)

- 80518-57-6(1-(4-Ethoxycarbonylphenyl)piperazine)

- 1021126-44-2(3-[(4-fluorophenyl)methyl]-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione)

- 1026905-47-4(3-(2,4-dichlorophenyl)propane-1-thiol)

- 3637-14-7(5-Oxooctanoic acid)

- 1702193-02-9(4-(but-3-yn-1-yl)amino-2-methylpyrimidine-5-carboxylic acid)

- 203268-77-3(3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile)